molecular formula C17H22N4O3 B2600044 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 2034394-70-0

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide

Cat. No. B2600044
CAS RN: 2034394-70-0
M. Wt: 330.388
InChI Key: HYNAMSNXFCSVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Reactions and Synthesis of Novel Compounds

Cyanamides, including those with pyrimidinyl groups, have been utilized in cyclization reactions with anthranilates and other compounds to yield novel derivatives with potential biological activities (Shikhaliev et al., 2008). This synthetic approach is foundational for generating diverse heterocyclic frameworks that are prevalent in many biologically active molecules.

Anticancer and Anti-inflammatory Agents

A study focused on the synthesis and biological evaluation of pyrazolopyrimidines derivatives revealed their potential as anticancer and anti-5-lipoxygenase agents, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (Rahmouni et al., 2016). These findings underscore the relevance of pyrimidine derivatives in developing new therapeutic agents.

Antimicrobial Activity

Research on novel heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activities, indicating the potential of pyrimidine derivatives in antimicrobial drug development (Azab et al., 2013). The synthesis of these compounds involves innovative approaches to incorporate the sulfonamido group, which is known for its biological relevance.

Herbicidal and Insecticidal Activities

Pyrimidine derivatives have also been synthesized and evaluated for their herbicidal and insecticidal potentials. A study demonstrated that certain pyrimidine and thiadiazole ring-containing compounds exhibit moderate to good selective herbicidal activity (Liu & Shi, 2014). This application highlights the agricultural significance of pyrimidine derivatives.

Neurokinin-1 Receptor Antagonists

The development of orally active, water-soluble neurokinin-1 receptor antagonists showcases the therapeutic potential of pyrimidine derivatives in treating conditions like emesis and depression (Harrison et al., 2001). The structural versatility of pyrimidine allows for the creation of compounds with significant solubility and bioactivity.

properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-14(12(2)24-20-11)5-6-16(22)18-7-8-21-10-19-15(9-17(21)23)13-3-4-13/h9-10,13H,3-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNAMSNXFCSVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.